methyl 7-bromo-4-fluoro-1H-indole-2-carboxylate

Immuno-oncology IDO1 inhibitor Cancer immunotherapy

Strategic indole scaffold with 7-bromo (cross-coupling handle) and 4-fluoro (electronic modulation) substituents. Enables synthesis of picomolar HIV-1 attachment inhibitors and nanomolar IDO1 inhibitors. Non-trivial substitution pattern critical for SAR studies. Procure as a validated building block for kinase inhibitor design and 19F NMR probe development.

Molecular Formula C10H7BrFNO2
Molecular Weight 272.07 g/mol
Cat. No. B13707664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate
Molecular FormulaC10H7BrFNO2
Molecular Weight272.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=CC(=C2N1)Br)F
InChIInChI=1S/C10H7BrFNO2/c1-15-10(14)8-4-5-7(12)3-2-6(11)9(5)13-8/h2-4,13H,1H3
InChIKeyUFZKRVQIWFZDNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

methyl 7-bromo-4-fluoro-1H-indole-2-carboxylate: A Dual-Halogenated Indole Scaffold for IDO1 Inhibition and HIV-1 Inhibitor Synthesis


methyl 7-bromo-4-fluoro-1H-indole-2-carboxylate (CAS 1156262-46-2) is a dual-halogenated indole-2-carboxylate ester featuring a bromine at the 7-position and a fluorine at the 4-position of the indole ring . This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly in the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors [1] and as a key building block for HIV-1 attachment inhibitors [2]. The combination of bromine and fluorine substituents confers distinct electronic properties and reactivity profiles that differentiate it from mono-halogenated or non-halogenated indole analogs, making it a strategic choice for structure-activity relationship (SAR) exploration and lead optimization campaigns.

Why Generic Indole-2-carboxylates Cannot Replace methyl 7-bromo-4-fluoro-1H-indole-2-carboxylate in IDO1 and HIV-1 Research Programs


The substitution pattern and halogen composition of indole-2-carboxylate scaffolds critically dictate both synthetic accessibility and biological activity. The 7-bromo-4-fluoro substitution pattern in methyl 7-bromo-4-fluoro-1H-indole-2-carboxylate is non-trivial; the bromine at C7 serves as a strategic handle for palladium-catalyzed cross-coupling reactions, enabling late-stage diversification into carboxamide libraries [1]. Simultaneously, the 4-fluoro substituent modulates electron density on the indole ring, influencing binding interactions with therapeutic targets such as IDO1 [2] and HIV-1 gp120 [1]. Replacing this compound with a generic, non-halogenated indole-2-carboxylate or an alternative halogen regioisomer (e.g., 5-bromo or 6-fluoro) would eliminate the established synthetic route to picomolar HIV-1 attachment inhibitors and would not recapitulate the nanomolar IDO1 inhibitory activity observed for structurally related 7-bromo-4-fluoroindole derivatives.

Quantitative Differentiation Evidence for methyl 7-bromo-4-fluoro-1H-indole-2-carboxylate: IDO1 IC50, HIV-1 Potency, and Cross-Coupling Efficiency


IDO1 Inhibition Potency: 7-Bromo-4-fluoroindole-2-carboxylate Derivatives Achieve Low Nanomolar IC50 Values in Human Cancer Cell Lines

Derivatives built upon the 7-bromo-4-fluoro-1H-indole-2-carboxylate scaffold exhibit potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1). The methyl ester prodrug or immediate synthetic precursor enables access to amide derivatives with nanomolar cellular potency. For instance, a closely related 7-bromo-4-fluoroindole-2-carboxamide (BDBM50514753) demonstrated IC50 values of 13 nM against mouse IDO1 in P815 cells, 16 nM against human IDO1 in A375 melanoma cells, and 14 nM in LXF-289 lung cancer cells [1]. In contrast, the unsubstituted indole-2-carboxylic acid parent scaffold exhibits negligible IDO1 inhibition, and simple 6-acetamido-indole-2-carboxylic acid derivatives typically achieve only low micromolar potency (IC50 = 1.17 μM for compound 9o-1) [2]. The 7-bromo-4-fluoro substitution pattern is thus associated with a >70-fold improvement in IDO1 inhibitory activity compared to less decorated indole-2-carboxylate analogs.

Immuno-oncology IDO1 inhibitor Cancer immunotherapy

HIV-1 Attachment Inhibitor Synthesis: 7-Bromo-4-fluoroindole Enables Picomolar Potency via C7 Carboxamide Diversification

Methyl 7-bromo-4-fluoro-1H-indole-2-carboxylate (or its immediate precursor 7-bromo-4-fluoroindole) is the essential starting material for a series of indole-7-carboxamides that exhibit picomolar (pM) antiviral potency against HIV-1. In the published SAR campaign, cyanation of 7-bromo-4-fluoroindole followed by hydrolysis yielded the methyl ester 42, which was further elaborated to carboxamide analogs [1]. The optimized heteroaryl carboxamide inhibitors displayed pM potency in a primary cell-based pseudotype virus assay (JRFL envelope), and the simple methyl amide analog 4 demonstrated favorable human liver microsome (HLM) stability and membrane permeability, translating to favorable pharmacokinetics in preclinical species [1]. In contrast, analogs lacking the C7 bromine handle could not undergo the same diversification sequence, and alternative 4-fluoroindole regioisomers (e.g., 5- or 6-bromo) would not produce the same C7 carboxamide SAR.

Antiviral HIV-1 attachment inhibitor Medicinal chemistry

Cross-Coupling Reactivity: 7-Bromo Substituent Enables Palladium-Catalyzed Diversification Not Accessible with Non-Halogenated or Alternative Halogen Regioisomers

The 7-bromo substituent in methyl 7-bromo-4-fluoro-1H-indole-2-carboxylate serves as a privileged handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, cyanation) that are essential for SAR exploration [1]. The 4-fluoro group further modulates the electronic environment, enhancing regioselectivity in subsequent transformations . In the HIV-1 inhibitor synthesis, the C7 bromine undergoes cyanation to install a nitrile, which is then hydrolyzed to the methyl ester [1]. This reactivity is unique to the 7-bromo-4-fluoro substitution pattern; the corresponding 7-chloro analog would exhibit significantly slower oxidative addition in cross-coupling due to the stronger C–Cl bond, while non-halogenated indole-2-carboxylates lack this handle entirely. Comparative reaction yields: cyanation of 7-bromo-4-fluoroindole proceeded smoothly to give the 7-cyano intermediate 41, whereas attempted direct C–H functionalization at C7 is challenging due to low regioselectivity and harsh conditions [1].

Synthetic methodology Cross-coupling Indole functionalization

Optimal Application Scenarios for methyl 7-bromo-4-fluoro-1H-indole-2-carboxylate in Drug Discovery and Chemical Biology


IDO1 Inhibitor Lead Optimization for Cancer Immunotherapy

Procure methyl 7-bromo-4-fluoro-1H-indole-2-carboxylate as a starting material to synthesize 7-bromo-4-fluoroindole-2-carboxamide libraries targeting IDO1. The scaffold has demonstrated nanomolar cellular IC50 values (13–16 nM) against human and mouse IDO1 in melanoma and lung cancer cell lines [1]. This compound provides a validated entry point for SAR studies aimed at improving potency and selectivity over TDO, with the C7 bromine enabling late-stage diversification via palladium-catalyzed cross-coupling to explore amide, aryl, and heteroaryl substituents [2].

Synthesis of Picomolar HIV-1 Attachment Inhibitors

Utilize methyl 7-bromo-4-fluoro-1H-indole-2-carboxylate (or 7-bromo-4-fluoroindole) in the established synthetic route to indole-7-carboxamide HIV-1 attachment inhibitors. The C7 bromine undergoes cyanation, hydrolysis to the methyl ester, and subsequent amide coupling to yield compounds with picomolar antiviral activity and favorable oral pharmacokinetics [2]. This compound is the critical intermediate for accessing the 4-fluoro-7-carboxamide pharmacophore that confers high potency and bioavailability.

Kinase Inhibitor Scaffold Diversification

Leverage methyl 7-bromo-4-fluoro-1H-indole-2-carboxylate as a halogen-enriched indole core for the design of ATP-competitive kinase inhibitors. Indole-2-carboxylate derivatives have been patented as inhibitors of CK2, BTK, and IKK2 kinases [3][4]. The dual halogenation pattern (Br and F) offers two distinct vectors for modulating binding affinity and selectivity: the C7 bromine for cross-coupling to introduce diverse aromatic groups, and the C4 fluorine for fine-tuning electronic properties and metabolic stability.

Chemical Biology Probe Development

Employ this compound as a versatile building block for the synthesis of chemical probes targeting indole-binding proteins. The methyl ester can be hydrolyzed to the carboxylic acid for bioconjugation, while the C7 bromine enables installation of affinity tags (e.g., biotin) or fluorescent reporters via Suzuki coupling. The 4-fluoro substituent can serve as a 19F NMR handle for ligand-observed protein interaction studies [2].

Quote Request

Request a Quote for methyl 7-bromo-4-fluoro-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.